7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one 7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15074936
InChI: InChI=1S/C27H24N4O4S/c32-25(30-12-10-29(11-13-30)20-4-2-1-3-5-20)19-8-6-18(7-9-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h1-9,14-15H,10-13,16-17H2,(H,28,36)
SMILES:
Molecular Formula: C27H24N4O4S
Molecular Weight: 500.6 g/mol

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

CAS No.:

Cat. No.: VC15074936

Molecular Formula: C27H24N4O4S

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one -

Specification

Molecular Formula C27H24N4O4S
Molecular Weight 500.6 g/mol
IUPAC Name 7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Standard InChI InChI=1S/C27H24N4O4S/c32-25(30-12-10-29(11-13-30)20-4-2-1-3-5-20)19-8-6-18(7-9-19)16-31-26(33)21-14-23-24(35-17-34-23)15-22(21)28-27(31)36/h1-9,14-15H,10-13,16-17H2,(H,28,36)
Standard InChI Key IHCCCMNEDYKTIF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6

Introduction

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. While specific synthetic protocols for this exact compound were not found in the provided sources, general methodologies for similar structures include:

  • Formation of Quinazoline Derivatives:

    • Cyclization reactions involving anthranilic acid derivatives and aldehydes or ketones.

    • Functionalization with sulfur-based reagents to introduce the thioxo group.

  • Introduction of the Piperazine Moiety:

    • Nucleophilic substitution or acylation reactions to attach the phenylpiperazine group.

  • Final Assembly:

    • Coupling reactions to link the benzyl group via carbonyl intermediates.

Note: Advanced spectroscopic techniques like NMR, IR, and mass spectrometry are essential for confirming the structure at each step.

Potential Applications

Compounds with similar structural motifs have demonstrated significant pharmacological activities. While specific data on this compound is unavailable, its structural features suggest potential uses in the following areas:

3.1. Pharmacological Activities

  • CNS Activity: Phenylpiperazine derivatives are known to act as serotonin receptor modulators, suggesting potential applications in treating depression or anxiety.

  • Anticancer Properties: Quinazoline derivatives often exhibit activity against tyrosine kinases, making them candidates for anticancer drug development.

  • Antimicrobial Activity: The thioxo group may enhance interactions with microbial enzymes.

3.2. Drug Design

The compound's complex structure makes it a promising candidate for molecular docking studies to explore interactions with biological targets such as enzymes or receptors.

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